2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate
Description
This compound features a pyrazolone core substituted with a phenyl group at position 2 and a methyl group at position 3. The ethyl ester linkage connects the pyrazolone moiety to a 2-thiophenecarboxylate group.
Properties
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-14(9-10-22-17(21)15-8-5-11-23-15)16(20)19(18-12)13-6-3-2-4-7-13/h2-8,11,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYBHNSWOVVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCOC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate typically involves the reaction of 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylacetic acid with thiophene-2-carbonyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and environmental impact. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted pyrazoles or thiophenes.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- The target compound shares a pyrazolone-thiophene ester motif with N′-[(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-yl)methylidene]benzohydrazide (), but differs in the absence of a benzohydrazide group.
- Synthetic methods for analogs vary: naphthoquinone derivatives employ eco-friendly MgCl₂ catalysis (), while selenocyanate derivatives require multi-step acylation ().
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Crystal structures of analogs (e.g., P212121 space group in ) highlight hydrogen bonding (N–H···O) as a stabilizing interaction, similar to the molecular salt in .
- Selenocyanate derivatives exhibit higher melting points (~158°C) compared to other analogs, likely due to stronger intermolecular interactions ().
Methodological Considerations
Biological Activity
The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate is a derivative of pyrazole and thiophene, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 299.37 g/mol
- CAS Number : 921574-93-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 75 |
| Compound C | Pseudomonas aeruginosa | 100 |
These findings suggest that the compound may possess comparable antimicrobial efficacy .
2. Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies. For instance, a related pyrazole derivative was shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in cancer cells at low concentrations (0.1 µM). This pathway is critical in regulating cell growth and survival, making it a target for cancer therapy .
A case study involving the compound revealed that it could induce cell cycle arrest in A549 lung cancer cells, indicating its potential as a therapeutic agent against certain types of cancer .
3. Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. Research has shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds may exert protective effects against inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act by inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : By modulating signaling pathways such as PI3K/Akt/mTOR, the compound can trigger programmed cell death in malignant cells.
- Reduction of Inflammatory Mediators : The ability to downregulate cytokine production contributes to its anti-inflammatory effects.
Q & A
Q. What are the critical steps in synthesizing 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between pyrazolone and thiophene-carboxylate moieties.
- Esterification under controlled conditions (e.g., using DCC/DMAP catalysts) to link the heterocyclic fragments .
- Purification via column chromatography or recrystallization.
Key parameters include solvent choice (e.g., DMF or toluene), temperature (often 60–80°C), and reaction time (12–24 hours). Detailed protocols should integrate real-time monitoring with HPLC to track intermediate formation .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection to assess purity (>95% threshold for pharmacological studies) .
- FT-IR to verify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .
Q. How should researchers handle safety concerns during synthesis?
- Consult Safety Data Sheets (SDS) for toxicity data (e.g., skin/eye irritation risks).
- Use fume hoods for volatile solvents (e.g., DMF) and wear nitrile gloves.
- Implement emergency protocols for spills, including neutralization with inert adsorbents and immediate ventilation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction path searching via quantum chemical calculations (e.g., DFT) to identify low-energy pathways and transition states.
- Machine learning models trained on reaction databases to predict optimal catalysts (e.g., Pd/Cu systems for cross-coupling) .
- Microkinetic modeling to simulate side reactions and adjust conditions (e.g., reducing byproduct formation via temperature modulation) .
Q. What statistical experimental design (DoE) strategies are effective for reaction optimization?
- Central Composite Design (CCD) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading).
- Taguchi methods for robustness testing, particularly in scaling from milligram to gram quantities.
- ANOVA analysis to identify statistically significant factors (e.g., pH impact on esterification yield) .
Q. How should researchers resolve contradictions in spectroscopic data?
- Cross-validation : Combine NMR with 2D-COSY/HSQC to resolve overlapping signals in crowded spectra.
- X-ray crystallography for absolute configuration confirmation if crystal growth is feasible.
- Dynamic NMR to assess conformational exchange in solution (e.g., rotameric equilibria) .
Q. What pharmacological screening approaches are recommended for this compound?
- In vitro assays : Target-specific enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) with IC₅₀ determination.
- ADMET profiling : Use Caco-2 cell monolayers for permeability and cytochrome P450 inhibition assays.
- In silico docking (e.g., AutoDock Vina) to predict binding affinity to therapeutic targets .
Q. How can heterogeneous catalysis improve the sustainability of its synthesis?
- Solid-supported catalysts (e.g., silica-immobilized lipases) for esterification, enabling catalyst recycling.
- Flow chemistry systems to enhance heat/mass transfer and reduce solvent waste .
Data Interpretation & Methodological Challenges
Q. What are common pitfalls in interpreting reaction yield discrepancies?
- Side reactions : Monitor via LC-MS to detect intermediates (e.g., hydrolysis products in aqueous conditions).
- Scale-dependent effects : Differences in heat dissipation between small- and large-scale setups can alter yields by 10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
